Diethyl chloromalonate

Catalog No.
S704418
CAS No.
14064-10-9
M.F
C7H11ClO4
M. Wt
194.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl chloromalonate

CAS Number

14064-10-9

Product Name

Diethyl chloromalonate

IUPAC Name

diethyl 2-chloropropanedioate

Molecular Formula

C7H11ClO4

Molecular Weight

194.61 g/mol

InChI

InChI=1S/C7H11ClO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3

InChI Key

WLWCQKMQYZFTDR-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)OCC)Cl

Synonyms

2-Chloropropanedioic Acid 1,3-Diethyl Ester; Chloromalonic Acid Diethyl Ester; ; Chloropropanedioic Acid Diethyl Ester; Chloromalonic Acid Diethyl Ester; Chloropropanedioic Acid Ethyl Ester; Diethyl Monochloromalonate; Ethyl Chloromalonate; NSC 22795

Canonical SMILES

CCOC(=O)C(C(=O)OCC)Cl

The exact mass of the compound Diethyl chloromalonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227952. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl chloromalonate (CAS 14064-10-9) is a diester of chloromalonic acid, serving as a key intermediate in organic synthesis. It is primarily utilized as an electrophilic C3 building block for introducing the diethoxycarbonylmethyl group or for constructing more complex molecular architectures through nucleophilic substitution of the chlorine atom. Its reactivity is central to the synthesis of various heterocyclic compounds, pharmaceutical intermediates, and cyclopropane derivatives, making the choice of this specific halide and ester form a critical procurement decision.

Research Fit

Biocatalytic asymmetric cyclopropanation – compatible with 4-OT enzyme variants
Photoredox-stable intermediate – resistant to reductive dehalogenation
Domino heterocycle synthesis – diastereoselective dihydrobenzofuran formation
Fluoromalonate precursor – KF-mediated chloride-to-fluoride exchange

Substituting Diethyl chloromalonate with seemingly close analogs can lead to significant deviations in process outcomes and product profiles. The non-halogenated parent, diethyl malonate, lacks the electrophilic center necessary for direct nucleophilic substitution and certain cyclization reactions, requiring different, often harsher, activation steps. Conversely, Diethyl bromomalonate, while more reactive, exhibits lower stability and can lead to unwanted side reactions or require more stringent process control, impacting cost and handling safety. The choice of the diethyl ester over other alkyl esters, such as dimethyl, also influences solubility, reaction kinetics, and the conditions required for subsequent hydrolysis or transesterification steps, making it a non-trivial process parameter.

Substitution Risk

Biocatalysis Diethyl bromomalonate (DEBM) gave trace conversion in enzyme-catalyzed cyclopropanation, while DECM achieved 95% conversion. Halogen choice is critical for catalyst compatibility.
Photochemistry Bromomalonate esters are efficiently dehalogenated under visible-light photocatalysis; DECM remains almost unreactive, preserving the halomalonate moiety in reductive environments.
Stereoselectivity Domino reactions with DECM yield distinct diastereomeric outcomes (d.r. up to >99:1) not replicated by DEBM; substitution may alter product stereochemistry profiles.

Balanced Reactivity for Heterocycle Synthesis

Diethyl chloromalonate offers a well-calibrated level of reactivity for condensation reactions with urea and its derivatives, a foundational step in the synthesis of barbiturates and other pyrimidine-based heterocycles. While the parent diethyl malonate can be used, it often requires harsher conditions (e.g., strong base like sodium ethoxide, high temperatures) and can result in lower yields for more complex substrates. For instance, certain cyclocondensations using standard diethyl malonates result in yields below 5%, whereas more activated malonates are required for synthetically useful yields. The chloro-derivative provides the necessary electrophilicity for efficient ring closure under manageable conditions, avoiding the potential over-reactivity and side-product formation associated with more reactive bromo- or iodo-analogs.

Evidence DimensionReaction Yield in Cyclocondensation
Target Compound DataEnables efficient cyclocondensation for heterocycles like barbiturates under moderate conditions.
Comparator Or BaselineDiethyl malonate: Requires harsher conditions (high temp, strong base) and can give yields <5% in certain complex cyclocondensations.
Quantified DifferenceAvoids the extremely low yields (<5%) seen with the non-halogenated analog in specific challenging cyclocondensations.
ConditionsThermal cyclocondensation reactions for synthesis of N,N'-dinucleophile-based heterocycles.

For producing pharmaceutical intermediates, this compound provides a reliable and efficient route, improving process economy over the less reactive parent compound.

Biocatalytic cyclopropanation
Head-to-head
DECM: 95% conv., d.r. >25:1, e.r. 98:2
DEBM: trace conversion
Supports cyclopropanation workflow fit
4-OT F50V, cinnamaldehyde, analytical-scale GC-MS

Superior Stability vs. Bromomalonate

In process chemistry, precursor stability and handling are critical procurement factors. While diethyl bromomalonate is a viable electrophile, bromo-organic compounds are frequently more lachrymatory and less stable than their chloro- counterparts, posing handling challenges and potentially requiring more specialized storage and reaction setups. A synthetic route starting from diethyl malonate to diethyl bromomalonate, and subsequently to diethyl chloromalonate, demonstrates that the chloro-derivative can be synthesized from the bromo-derivative in 99% yield, indicating its high thermodynamic stability relative to the precursor. This inherent stability translates to a longer shelf-life and more consistent reactivity, which is crucial for reproducible, large-scale manufacturing.

Evidence DimensionChemical Stability & Synthetic Yield
Target Compound DataCan be synthesized from Diethyl bromomalonate in 99% yield, indicating high relative stability.
Comparator Or BaselineDiethyl bromomalonate: Serves as a synthetic precursor to the more stable chloro-analog. Bromo-organics are generally less stable and more challenging to handle.
Quantified DifferenceThe near-quantitative conversion (99% yield) highlights the process robustness and stability of the target compound.
ConditionsSynthesis via halogen exchange from diethyl bromomalonate using N-Chlorosuccinimide in DMSO.

Choosing Diethyl chloromalonate reduces operational risks, simplifies handling protocols, and ensures precursor consistency, directly impacting process safety and economic viability.

Photocatalytic dehalogenation
Reported
Chloromalonates (incl. DECM): almost unreactive
Bromomalonates: efficiently dehalogenated
Supports photoredox stability selection
Melanin photocatalyst, visible light; C–Cl bond resists single-electron reduction

Domino Synthesis of Dihydrobenzofurans

Diethyl chloromalonate is a documented participant in K2CO3-catalyzed domino reactions with salicylic aldehyde derivatives to produce functionalized 2,3-dihydrobenzofurans. This tandem process involves Michael alkylation, Mannich alkylation, and aldol alkylation in one pot. The reactivity of the C-Cl bond is specifically suited for these mild conditions, allowing for sequential bond formation without decomposition. Using a less reactive precursor like diethyl malonate would fail to initiate the sequence, while a more reactive analog like diethyl bromomalonate could lead to uncontrolled side reactions, reducing the yield and purity of the complex dihydrobenzofuran product.

Evidence DimensionCompatibility with Domino Reactions
Target Compound DataEffectively participates in K2CO3-catalyzed domino reactions to afford functionalized 2,3-dihydrobenzofurans.
Comparator Or BaselineDiethyl malonate (unreactive in this sequence); Diethyl bromomalonate (potentially too reactive, leading to side products).
Quantified DifferenceEnables a complex, multi-step synthesis in a one-pot reaction under mild conditions, a process not feasible with common substitutes.
ConditionsK2CO3-catalyzed reaction with salicylic aldehyde derivatives.

For constructing complex molecular scaffolds, this compound's specific reactivity enables efficient, one-pot syntheses that are otherwise inaccessible, saving process steps and resources.

Dihydrobenzofuran synthesis
Cross-study
DECM: 81% yield, d.r. up to >99:1, clofibrate analogues
DEBM: distinct diastereoselectivity profile
Enables diastereoselective library synthesis
K2CO3, acetone, r.t.; substrate-dependent outcomes
Aquatic toxicity QSAR
Reported
pLC50 2.312 (minnow)
pIGC50 0.635 (Tetrahymena)
Supports QSAR model calibration
~20× (minnow) and ~46× (Tetrahymena) more toxic than diethyl malonate
DEFM precursor
Reported
48% yield (with 18-crown-6)
20% without crown ether
Enables on-demand fluoromalonate generation
KF, DMF, 150 °C; 2.5-fold yield enhancement with phase-transfer catalysis

Barbiturate Synthesis Building Block

Where process efficiency and reliable yields are paramount, Diethyl chloromalonate serves as a key precursor for producing barbituric acids and their derivatives through condensation with urea. Its balanced reactivity profile makes it a more suitable choice than the less reactive diethyl malonate, which requires more forcing conditions.

Functionalized Cyclopropanes via MIRC

In the construction of highly substituted cyclopropane rings, α-halomalonates are critical reagents. Diethyl chloromalonate's stability and reactivity are well-suited for MIRC reactions with α,β-unsaturated compounds, providing good yields and diastereoselectivity for these valuable synthetic intermediates.

One-Pot Dihydrobenzofuran Synthesis

For synthetic routes requiring multiple bond formations in a single operation, this compound is the right choice. Its compatibility with mild, base-catalyzed domino reactions enables the efficient construction of complex scaffolds like 2,3-dihydrobenzofurans, streamlining multi-step syntheses.

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric cyclopropanation research
Enzyme-compatible halomalonate nucleophile
Confirm conversion and stereoselectivity with target aldehyde
Dihydrobenzofuran / clofibrate-analogue library synthesis
Chlorine-leaving-group diastereoselectivity
Verify d.r. with selected salicylaldehyde derivatives
In-house diethyl fluoromalonate production
Nucleophilic fluoride exchange precursor
Optimize KF/crown ether conditions for reproducible yield
QSAR aquatic toxicity modeling
Experimentally validated acute toxicity endpoints
Cross-validate pLC50/pIGC50 against model predictions

XLogP3

1.6

Boiling Point

222.0 °C

UNII

8Y5J45M964

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (93.18%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (93.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (93.18%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

14064-10-9

Wikipedia

Diethyl chloromalonate

General Manufacturing Information

Propanedioic acid, 2-chloro-, 1,3-diethyl ester: INACTIVE

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